Olamufloxacin mesilate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

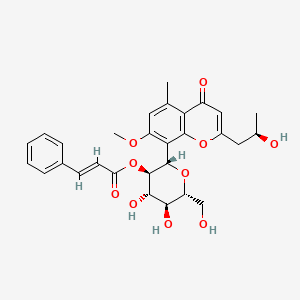

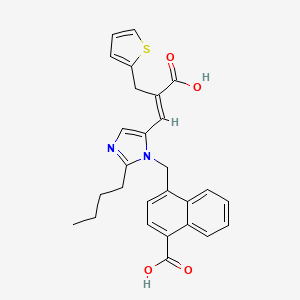

Olamufloxacin mesilate is a synthetic fluoroquinolone antibacterial agent. It was initially developed by Abbott Laboratories and is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The compound is particularly effective in treating infections caused by resistant bacterial strains .

Preparation Methods

The synthesis of olamufloxacin mesilate involves several steps:

Nitration: 2,4,5-trifluoro-3-methylbenzoic acid is nitrated using sulfuric acid and nitric acid to produce a nitrobenzoic acid derivative.

Conversion to Nitrobenzoyl Chloride: The nitrobenzoic acid derivative is then converted into nitrobenzoyl chloride using oxalyl chloride in the presence of dimethylformamide.

Condensation: The nitrobenzoyl chloride is condensed with diethyl malonate using magnesium in ethanol, yielding diethyl (2,4,5-trifluoro-3-methyl-6-nitrobenzoyl)malonate.

Cyclization: The resulting compound undergoes cyclization to form a quinolone derivative.

Reduction: The nitro group of the quinolone derivative is reduced by hydrogenation over nickel Raney in acetic acid to give an amino derivative.

Hydrolysis: The ethyl ester moiety is hydrolyzed to furnish carboxylic acid.

Boron Chelate Formation: The carboxylic acid is treated with boron trifluoride etherate to form a boron chelate.

Final Condensation: The boron chelate is condensed with (S)-7-trifluoroacetylamino-5-azaspiro[2.4]heptane hydrochloride, followed by deprotection and treatment with methanesulfonic acid to yield this compound.

Chemical Reactions Analysis

Olamufloxacin mesilate undergoes various chemical reactions:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions, such as hydrogenation, are used to convert nitro groups to amino groups.

Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Cyclization: Cyclization reactions are crucial in forming the quinolone core structure. Common reagents used in these reactions include sulfuric acid, nitric acid, oxalyl chloride, magnesium, ethanol, nickel Raney, acetic acid, and boron trifluoride etherate.

Scientific Research Applications

Olamufloxacin mesilate has been extensively studied for its antibacterial properties. It is particularly effective against systemic and urinary tract infections caused by both Gram-positive and Gram-negative bacteria. The compound has shown equal efficacy to other fluoroquinolones like ciprofloxacin, sparfloxacin, and levofloxacin in experimental models . Additionally, this compound has been investigated for its distribution characteristics in lung epithelial lining fluid and alveolar macrophages, making it a potential candidate for treating lower respiratory tract infections .

Mechanism of Action

Olamufloxacin mesilate exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for the replication, transcription, and repair of bacterial DNA. By inhibiting these enzymes, this compound prevents the supercoiling of DNA, leading to the disruption of bacterial cell processes and ultimately causing cell death .

Comparison with Similar Compounds

Olamufloxacin mesilate is part of the fluoroquinolone class of antibiotics, which includes compounds like ciprofloxacin, sparfloxacin, and levofloxacin. Compared to these compounds, this compound has shown similar or superior efficacy in treating infections caused by resistant bacterial strains. Its unique structure, particularly the presence of a spirocyclic pyrrolidine moiety, contributes to its distinct pharmacological properties .

Similar Compounds

- Ciprofloxacin

- Sparfloxacin

- Levofloxacin

This compound stands out due to its broad-spectrum activity and effectiveness against resistant strains, making it a valuable addition to the fluoroquinolone class of antibiotics.

Properties

CAS No. |

167888-07-5 |

|---|---|

Molecular Formula |

C21H27FN4O6S |

Molecular Weight |

482.5 g/mol |

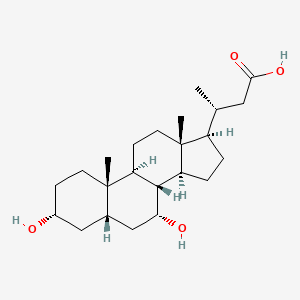

IUPAC Name |

5-amino-7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-1-cyclopropyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid |

InChI |

InChI=1S/C20H23FN4O3.CH4O3S/c1-9-16-13(18(26)11(19(27)28)6-25(16)10-2-3-10)15(23)14(21)17(9)24-7-12(22)20(8-24)4-5-20;1-5(2,3)4/h6,10,12H,2-5,7-8,22-23H2,1H3,(H,27,28);1H3,(H,2,3,4)/t12-;/m1./s1 |

InChI Key |

QCRMQMNCFYYEFX-UTONKHPSSA-N |

SMILES |

CC1=C2C(=C(C(=C1N3CC(C4(C3)CC4)N)F)N)C(=O)C(=CN2C5CC5)C(=O)O.CS(=O)(=O)O |

Isomeric SMILES |

CC1=C2C(=C(C(=C1N3C[C@H](C4(C3)CC4)N)F)N)C(=O)C(=CN2C5CC5)C(=O)O.CS(=O)(=O)O |

Canonical SMILES |

CC1=C2C(=C(C(=C1N3CC(C4(C3)CC4)N)F)N)C(=O)C(=CN2C5CC5)C(=O)O.CS(=O)(=O)O |

Key on ui other cas no. |

167888-07-5 |

Synonyms |

HSR 903 HSR-903 olamufloxacin |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-4-oxo-8-[1,2,4]triazol-4-yl-4,5-dihydro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid](/img/structure/B1244294.png)

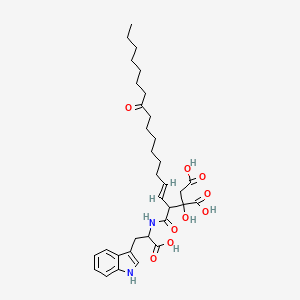

![(1R,5Z)-5-[(2E)-2-[(1R,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1244310.png)